molecular formula C17H10F4N2O B13117358 4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile

4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile

Cat. No.: B13117358
M. Wt: 334.27 g/mol
InChI Key: AVUWROOUVUJSFO-UHFFFAOYSA-N
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Description

4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile is a fluorinated indole derivative featuring a trifluoromethoxy-substituted phenyl group at position 6 and an acetonitrile moiety at position 3. Indole scaffolds are widely studied in medicinal and materials chemistry due to their bioactivity and structural versatility.

Properties

Molecular Formula

C17H10F4N2O

Molecular Weight

334.27 g/mol

IUPAC Name

2-[4-fluoro-6-[3-(trifluoromethoxy)phenyl]-1H-indol-3-yl]acetonitrile

InChI

InChI=1S/C17H10F4N2O/c18-14-7-12(8-15-16(14)11(4-5-22)9-23-15)10-2-1-3-13(6-10)24-17(19,20)21/h1-3,6-9,23H,4H2

InChI Key

AVUWROOUVUJSFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC3=C(C(=C2)F)C(=CN3)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile involves multiple steps. One common method includes the electrophilic fluorination of indole derivatives. For instance, treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at -78°C yields a mixture of fluorinated indoline derivatives . Subsequent reactions with potassium hydroxide in methanol can produce the desired fluorinated indole compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acids, while reduction can produce indoline derivatives .

Scientific Research Applications

4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethoxy groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects: Fluorine and Trifluoromethoxy vs. Methoxy

The trifluoromethoxy (-OCF₃) group in the target compound distinguishes it from simpler analogs like (3-Fluoro-5-methoxyphenyl)acetonitrile (CAS: 914637-31-3) and 2-(2-Fluoro-5-methoxyphenyl)acetonitrile (CAS: 672931-28-1) . Key differences include:

  • Lipophilicity : The trifluoromethoxy group increases logP compared to methoxy, affecting solubility and membrane permeability.

Table 1: Substituent Comparison

Compound Substituent at Phenyl Key Functional Group Molecular Weight CAS RN
Target Compound -OCF₃ Indole-3-acetonitrile ~356.3* N/A†
(3-Fluoro-5-methoxyphenyl)acetonitrile -OCH₃ Phenyl-acetonitrile 165.16 914637-31-3
2-(2-Fluoro-5-methoxyphenyl)acetonitrile -OCH₃ Phenyl-acetonitrile 165.16 672931-28-1
Core Structure: Indole vs. Phthalimide

The target compound’s indole core differs significantly from 3-chloro-N-phenyl-phthalimide (CAS: N/A), a phthalimide derivative used in polymer synthesis . This divergence suggests distinct applications:

  • Pharmaceutical Potential: Indole derivatives often target serotonin receptors or kinases.
  • Material Science: Phthalimides serve as monomers for polyimides, while the target compound’s indole-acetonitrile structure may offer novel polymerization pathways.
Hazard and Handling

Both the target compound and phenyl-acetonitrile analogs in share hazards due to the acetonitrile group (e.g., toxicity classification [劇III] in Japan). However, trifluoromethoxy substituents may introduce additional handling challenges, such as enhanced volatility or reactivity .

Research Implications and Gaps

  • Synthetic Routes : emphasizes high-purity synthesis for phthalimides; similar rigor may apply to the target compound to avoid byproducts from reactive -OCF₃ or fluorine groups.
  • Biological Activity : Fluorine and -OCF₃ are common in CNS drugs (e.g., antidepressants), suggesting the target compound could be explored for neuropharmacology.
  • Data Limitations: No direct studies on the target compound were found in the evidence, necessitating further experimental validation of its properties.

Biological Activity

4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological activities.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a trifluoromethoxy group, and an acetonitrile substituent. The presence of fluorine atoms is known to enhance the biological activity of compounds by improving their metabolic stability and bioavailability.

Anticancer Activity

Research has indicated that indole derivatives often exhibit significant anticancer properties. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines.

Case Studies

  • Indibulin Analogs : A study involving indibulin analogs showed that certain derivatives had IC50 values as low as 5.1 µM against HT-29 and Caco-2 cell lines, indicating potent cytotoxicity . While specific data on this compound is limited, its structural similarity to these active compounds suggests potential efficacy.
  • Mechanism of Action : Indole compounds have been reported to induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting tubulin polymerization . The specific mechanisms for this compound remain to be elucidated but may involve similar pathways.

Antimicrobial Activity

Fluorinated compounds have shown promising antimicrobial properties. The incorporation of trifluoromethoxy groups can enhance the interaction with bacterial membranes.

Antimicrobial Studies

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have demonstrated MIC values as low as 0.5 µg/mL against Gram-positive bacteria . This suggests that this compound could possess comparable antimicrobial activity.
  • Cytotoxicity Assessment : In vitro studies on related indole derivatives indicated varying levels of cytotoxicity against HepG2 (human liver carcinoma) cells, with some showing IC50 values that warrant further investigation into the safety profile of such compounds .

Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC ValueReference
AnticancerHT-295.1 µM
AnticancerCaco-27.3 µM
AntimicrobialStaphylococcus aureus0.5 µg/mL
CytotoxicityHepG2>100 µM

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